![molecular formula C19H23N3O3 B2396734 N-Cyclohexyl-2-[3-(3-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamid CAS No. 922926-85-0](/img/structure/B2396734.png)
N-Cyclohexyl-2-[3-(3-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide, commonly known as CYM5442, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CYM5442 belongs to the class of pyridazinone derivatives and has been studied for its ability to modulate different biological processes.
Wirkmechanismus
The mechanism of action of CYM5442 is not fully understood. However, it has been shown to modulate different biological processes, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). CYM5442 has also been shown to inhibit the production of pro-inflammatory cytokines and to modulate the activity of different neurotransmitters.
Biochemical and Physiological Effects
CYM5442 has been shown to have different biochemical and physiological effects in different animal models. It has been shown to reduce inflammation, pain, and neuronal damage in different models of inflammation and neurodegeneration. CYM5442 has also been shown to improve cognitive function and to reduce the accumulation of amyloid-beta in the brain of transgenic mice.
Vorteile Und Einschränkungen Für Laborexperimente
CYM5442 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. CYM5442 has also been shown to have low toxicity and to be well-tolerated in different animal models. However, CYM5442 has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some assays. CYM5442 also has a relatively short half-life, which can limit its efficacy in some experiments.
Zukünftige Richtungen
There are several future directions for the study of CYM5442. One potential direction is the study of its efficacy in different animal models of neurodegeneration, including Alzheimer's disease and Parkinson's disease. Another potential direction is the study of its potential use in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Finally, the study of the mechanism of action of CYM5442 and its potential targets could provide insights into the development of new therapeutic agents.
Synthesemethoden
The synthesis of CYM5442 involves the reaction of 3-(3-methoxyphenyl)-6-oxopyridazine-1-carboxylic acid with cyclohexylamine and acetic anhydride. The reaction occurs at elevated temperature and yields CYM5442 as a white crystalline solid with a melting point of 116-118°C.
Wissenschaftliche Forschungsanwendungen
Potenzial für strukturelle Modifikationen
Thiosemicarbazone, einschließlich dieser Verbindung, bilden eine wichtige Klasse von Pharmakophoren mit vielfältigen biologischen Aktivitäten. Forscher erkennen das hohe Potenzial für strukturelle Modifikationen von Thiosemicarbazon-Derivaten, um bestehende Arzneimittelkandidaten zu verbessern .
Anti-Tuberkulose-Aktivität
Obwohl nicht direkt mit Brustkrebs zusammenhängend, ist es erwähnenswert, dass neue nicht-toxische semisynthetische Derivate aus natürlichen Diterpenen, einschließlich Thiosemicarbazonen, Anti-Tuberkulose-Aktivität gezeigt haben .
Rechnerische Studien von Kupfer(II)-Komplexen
Kupfer(II)-Komplexe, die von ähnlichen Verbindungen (N-Cyclohexyl-3-methoxysalicylideneimin und N-Cyclohexyl-3-ethoxysalicylideneimin) abgeleitet wurden, wurden rechnerisch untersucht. Obwohl nicht spezifisch für unsere Verbindung, tragen diese Studien zu unserem Verständnis verwandter chemischer Wechselwirkungen bei .
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-25-16-9-5-6-14(12-16)17-10-11-19(24)22(21-17)13-18(23)20-15-7-3-2-4-8-15/h5-6,9-12,15H,2-4,7-8,13H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZULTVDSWFXZBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
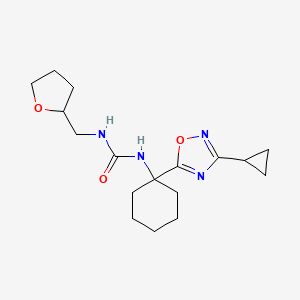
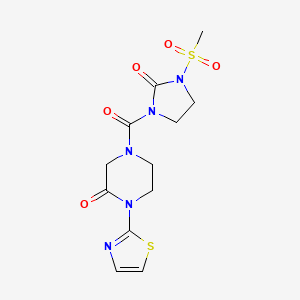
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2396658.png)

![2-Chloro-1-[4-(1,2-oxazol-3-ylmethylsulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B2396661.png)

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate](/img/structure/B2396663.png)

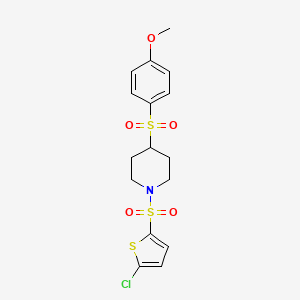
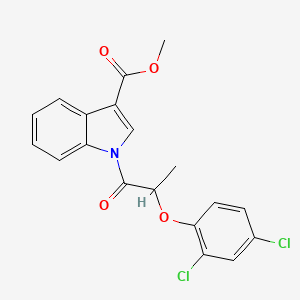
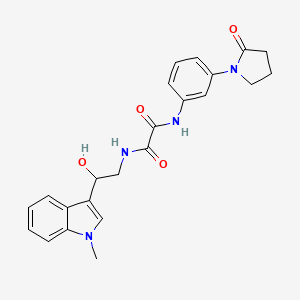
![[1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]methanol](/img/structure/B2396671.png)


